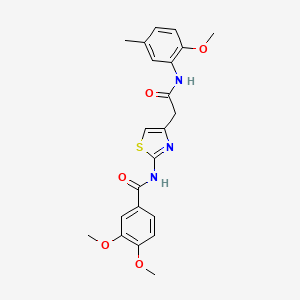![molecular formula C17H17N5O3 B2711530 (1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034253-16-0](/img/structure/B2711530.png)
(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound. It belongs to the category of heterocyclic compounds, characterized by a diverse arrangement of nitrogen atoms within its molecular structure. Its structural complexity and functional groups make it a subject of interest in medicinal and materials chemistry.
Mecanismo De Acción
Target of Action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of (1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific structure and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Precursors: : The synthesis typically begins with benzimidazole and 3-methoxypyrazine, which are commercially available.
Key Steps: : The core structure is assembled through a series of reactions involving nucleophilic substitution, palladium-catalyzed coupling, and cyclization.
Conditions: : Commonly employed solvents include dichloromethane and dimethyl sulfoxide, with reaction temperatures ranging from 25°C to 150°C, and the use of bases like potassium carbonate.
Industrial Production Methods
Scale-Up Processes: : In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.
Optimizations: : Catalysts and reagents are selected to maximize efficiency and reduce costs, with emphasis on green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: : The compound can also be reduced under catalytic hydrogenation conditions.
Substitution: : It is prone to nucleophilic substitutions at the pyrrolidinyl and methoxy groups.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid.
Reduction: : Catalysts such as palladium on carbon with hydrogen gas.
Substitution: : Nucleophiles like sodium hydride.
Major Products Formed
Oxidation: : Yields oxidized benzimidazole derivatives.
Reduction: : Produces reduced pyrrolidinyl variants.
Substitution: : Leads to a variety of substituted benzimidazoles and pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Molecular Probes: : Used as a probe to study various chemical reactions and mechanisms.
Biology
Biological Activity: : Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine
Drug Development: : Explored for therapeutic applications, particularly in oncology and neurology, due to its potential to interact with various biological targets.
Industry
Materials Science: : Employed in the development of novel materials with specific electronic or photonic properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: : Other compounds within this family include 2-(2-furyl)-1H-benzimidazole and 5-chloro-2-methyl-1H-benzimidazole.
Pyrrolidine Derivatives: : Such as 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one.
Methoxy Pyrazine Derivatives: : Like 3-methoxy-6-methylpyrazine.
Uniqueness
Structural Complexity: : The combination of benzimidazole, methoxypyrazine, and pyrrolidine rings in a single molecule imparts unique chemical properties.
Functional Diversity: : Its varied functional groups enable it to participate in a wide range of chemical reactions and biological interactions.
This compound stands out due to its intricate structure and multifaceted applications across different fields. Let’s delve deeper or shift gears if there's something else piquing your curiosity!
Propiedades
IUPAC Name |
3H-benzimidazol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-15-16(19-6-5-18-15)25-12-4-7-22(9-12)17(23)11-2-3-13-14(8-11)21-10-20-13/h2-3,5-6,8,10,12H,4,7,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQLTANWCGMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2711447.png)
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2711448.png)
![3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride](/img/structure/B2711450.png)

![N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2711453.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide](/img/structure/B2711455.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)
![3-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2711458.png)
![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)
![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)
![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)

![methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2711470.png)
